molecular formula C17H29N3O8S B12323974 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate

Cat. No.: B12323974
M. Wt: 435.5 g/mol
InChI Key: KUJDHYOKKOEQDI-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a protected form of glutathione, a major thiol compound found in living plant and animal cells. This compound is often used in scientific research due to its stability and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester typically involves the protection of the glutathione molecule. The process begins with the reaction of glutathione with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino groups. This is followed by esterification with methanol to form the dimethyl ester . The reactions are usually carried out under mild conditions, often at room temperature, to ensure high yields and purity.

Industrial Production Methods

Industrial production of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves its ability to undergo deprotection and release active glutathione. Glutathione acts as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. It also plays a role in various cellular processes, including detoxification and regulation of cellular redox state .

Properties

IUPAC Name

methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJDHYOKKOEQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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